molecular formula C22H22N4O3S2 B2914082 N-(4-acetamidophenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide CAS No. 942001-70-9

N-(4-acetamidophenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide

Cat. No.: B2914082
CAS No.: 942001-70-9
M. Wt: 454.56
InChI Key: YVQVBVBWCBVFCG-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide is a synthetic organic compound with the CAS Number 942001-70-9 and a molecular formula of C 22 H 22 N 4 O 3 S 2 . It features a molecular weight of 454.6 g/mol and its structure contains a thiazole ring core, a p-tolylacetamide group, and a terminal acetamidophenyl moiety . While specific biological data for this compound is not available in the public domain, its structure is of significant research interest. The presence of the thiazole ring is a key pharmacophore in medicinal chemistry, as this heterocycle is found in compounds with a wide range of biological activities . In particular, thiazole derivatives with amide linkages are frequently investigated as potential antimicrobial and antiproliferative agents in early-stage drug discovery . The structural features of this molecule suggest it may be a valuable chemical tool for researchers in areas such as enzyme inhibition, cellular pathway analysis, and the synthesis of more complex molecular entities. This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S2/c1-14-3-5-17(6-4-14)25-21(29)13-31-22-26-19(12-30-22)11-20(28)24-18-9-7-16(8-10-18)23-15(2)27/h3-10,12H,11,13H2,1-2H3,(H,23,27)(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVQVBVBWCBVFCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-acetamidophenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article will explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C16H18N2O3SC_{16}H_{18}N_{2}O_{3}S, with a molecular weight of approximately 318.39 g/mol. Its structure features a thiazole ring, an acetamide group, and a p-tolylamino moiety, which contribute to its biological properties.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Antimicrobial Activity : Compounds containing thiazole rings have shown significant antibacterial and antifungal properties. They often inhibit the synthesis of nucleic acids or disrupt cell wall integrity.
  • Anticancer Properties : Some derivatives have been studied for their ability to induce apoptosis in cancer cells through pathways involving caspase activation and mitochondrial dysfunction.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

Biological Activity Data

Activity Type Observed Effect Reference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionInhibition of cytochrome P450 enzymes

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that derivatives of thiazole exhibited potent activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
  • Cancer Research : In vitro studies on human cancer cell lines revealed that the compound induced significant cell death at concentrations as low as 20 µM, suggesting its potential as a chemotherapeutic agent.
  • Toxicological Assessment : A toxicity study indicated that the compound had a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models.

Comparison with Similar Compounds

Thiazolidinone Derivatives ()

Compounds 9–13 in share a 2-thioxo-thiazolidinone core but differ in substituents. For example:

  • Compound 9 : Features a 4-chlorobenzylidene group, yielding 90% with a melting point of 186–187°C.
  • Compound 11 : Contains a 2-(4-methylphenyl)-2-oxoethylidene group, resulting in a lower yield (65%) and melting point (147–148°C).

The acetamidophenyl group introduces additional hydrogen-bonding capacity compared to the halogenated or nitro-substituted analogues in , which may enhance solubility and target affinity .

Quinazolinone-Thioacetamide Derivatives ()

Compounds 5–10 in incorporate a 4-oxo-3,4-dihydroquinazolin-2-ylsulfanyl group. For instance:

  • Compound 5 : Exhibits a sulfamoylphenyl substituent, with a high yield (87%) and melting point (269.0°C).

Comparison: The target compound’s thiazole-thioether linkage replaces the quinazolinone scaffold, reducing ring strain and possibly enhancing synthetic accessibility. The p-tolylamino group may confer greater lipophilicity than the sulfamoyl group, influencing membrane permeability .

Functional Group Analogues

Antimicrobial Thiazole-Acetamides ()

Compounds 107a–p in include N-(thiazol-2-yl)acetamide derivatives with varying aryl substituents. Notable examples:

  • 107b (N-(4-methylthiazol-2-yl)-2-m-tolylacetamide) : MIC values of 6.25–12.5 μg/mL against bacterial strains.
  • 107j (N-(4-(3-chlorophenyl)thiazol-2-yl)-2-p-tolylacetamide) : Selective antifungal activity.

Comparison: The target compound’s p-tolylamino-ethylthio moiety introduces an additional hydrogen-bond donor (NH) and a bulky hydrophobic group, which may broaden its antimicrobial spectrum compared to simpler arylacetamides .

Anticancer 2-Arylaminothiazol-4-ones ()

highlights 2-arylaminothiazol-4-ones with anticancer activity (e.g., GI₅₀ values ≤1 μM). The acetyl and acetoxy groups in these compounds influence molecular orientation, affecting interactions with targets like CDK1/cyclin B .

Comparison : The target compound’s acetamidophenyl group mimics the acetylated aryl amines in but avoids tautomerism-related instability by using a stable thiazole-thioether linkage.

Physicochemical and Pharmacological Data Comparison

Compound Core Structure Key Substituents Melting Point (°C) Biological Activity
Target Compound Thiazole-thioether N-(4-acetamidophenyl), p-tolylamino Not reported Potential anticancer/antimicrobial*
, Compound 9 Thiazolidinone 4-Chlorobenzylidene 186–187 Not reported
, Compound 5 Quinazolinone-sulfonamide 4-Sulfamoylphenyl 269.0 Not reported
, Compound 107b Thiazole-acetamide 4-Methylthiazole, m-tolyl Not reported Antibacterial (MIC 6.25–12.5 μg/mL)
, Compound (I) Thiazol-4-one 2,4-Dimethoxyphenyl, acetyl/acetoxy Not reported Anticancer (GI₅₀ ~1 μM)

*Inferred from structural analogues.

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